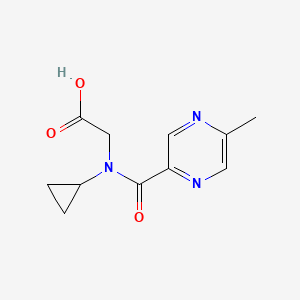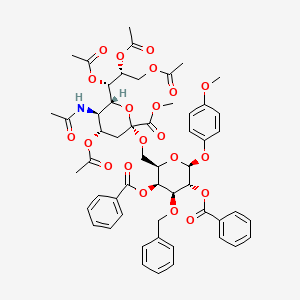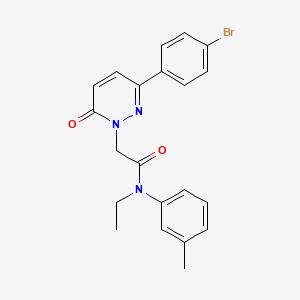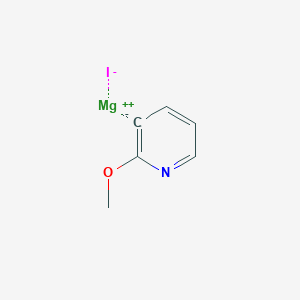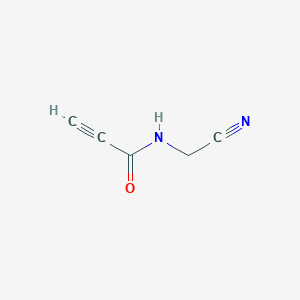
N-(Cyanomethyl)propiolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)propiolamide is an organic compound characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a propiolic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)propiolamide typically involves the reaction of cyanoacetic acid derivatives with propiolic acid derivatives. One common method is the palladium-catalyzed three-component reaction, where phenylacetylene, benzyl isocyanide, and sodium acetate are reacted in the presence of a palladium catalyst (Pd(dppf)Cl2) and acetonitrile as the solvent at 60°C . This method yields the desired product with high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(Cyanomethyl)propiolamide undergoes various chemical reactions, including:
Substitution: The active methylene group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Pinacolborane and potassium tert-butoxide are commonly used for the reduction of this compound.
Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)propiolamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)propiolamide involves its reactivity with various biological and chemical targets. The cyano group and the amide group play crucial roles in its interactions with enzymes and other biomolecules. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites . Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
- N-(Cyanomethyl)-N-phenylpropiolamide
- N-(Cyanomethyl)-N-methylpropiolamide
- N-(Cyanomethyl)-N-benzylpropiolamide
Propiedades
Fórmula molecular |
C5H4N2O |
|---|---|
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
N-(cyanomethyl)prop-2-ynamide |
InChI |
InChI=1S/C5H4N2O/c1-2-5(8)7-4-3-6/h1H,4H2,(H,7,8) |
Clave InChI |
JSYWTYWIUIELOG-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


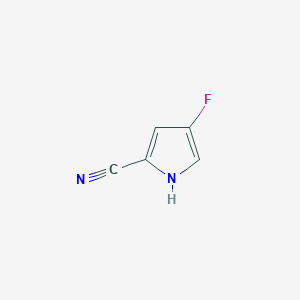

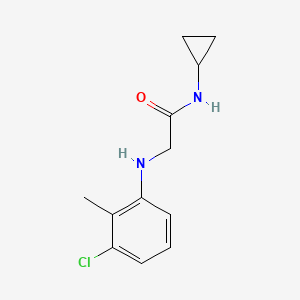
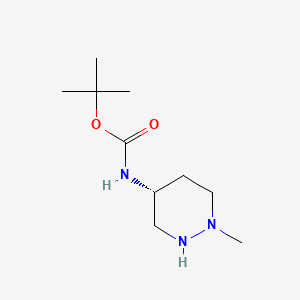
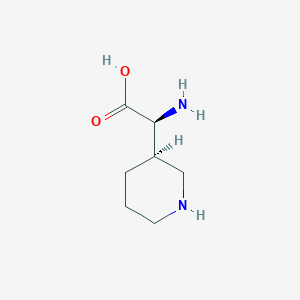
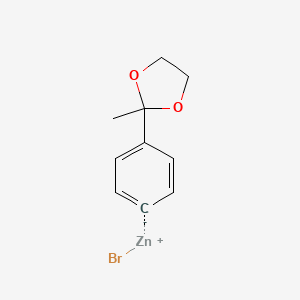
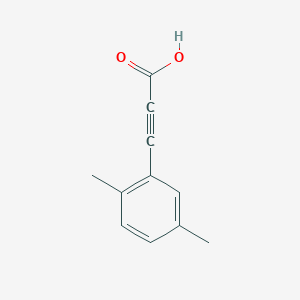
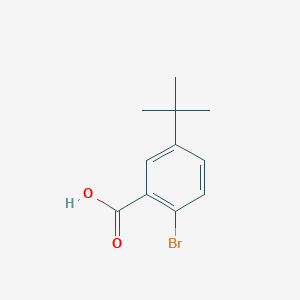
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
